![molecular formula C8H9NS B1614481 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 5424-42-0](/img/structure/B1614481.png)
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The structures and molecular properties of thiophene derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .Scientific Research Applications
Ethynylation in Heterocycles
- Research Focus : The ethynylation of 2-(thiophen-2-yl)pyrroles with acylbromoacetylenes in Al2O3 medium.
- Key Finding : This process affords 5-(thiophen-2-yl)-2-acylethynylpyrroles, showcasing the potential for synthesizing complex heterocyclic structures (Sobenina et al., 2014).
Electrochromic Devices
- Research Focus : Synthesis of polymers with thiophen-2-yl-pyrrole for electrochromic device applications.
- Key Finding : These polymers demonstrate suitability for electrochromic devices due to their favorable electronic transitions and switching abilities (Variş et al., 2006).
Polymer Films and Electrochromic Properties
- Research Focus : Investigation of polymer films based on thiophen-2-yl-pyrrole derivatives and their electrochromic properties.
- Key Finding : The films exhibit fast switching time, reasonable optical contrast, and good coloration efficiency, indicating potential in electrochromic devices (Hu et al., 2019).
Chemiluminogens
- Research Focus : Study of chemiluminescent properties in compounds containing thiophen-2-yl-pyrrole.
- Key Finding : Enhanced chemiluminescence in the presence of specific catalysts, suggesting applications in biochemical and analytical fields (Algi et al., 2017).
Polymer Solar Cells
- Research Focus : Use of thiophen-2-yl-pyrrole-based polymers as electron transport layers in polymer solar cells.
- Key Finding : Improved power conversion efficiency, indicating the potential for enhancing solar cell performance (Hu et al., 2015).
Pharmacophore and Molecular Docking
- Research Focus : Synthesis of pyrrole derivatives for antitubercular agents.
- Key Finding : Moderate to good antitubercular activity and structure-activity relationship insights, pointing towards pharmaceutical applications (Joshi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with a thiophene ring have been found to exhibit a wide range of biological activities due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and planar structure .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various enzymes and proteins, affecting multiple biochemical pathways . For instance, some thiophene derivatives have been found to inhibit kinases, anthrax protease, HCV NS5B polymerase, tyrosine phosphatase, and aldose reductase .
Result of Action
Compounds with a thiophene moiety have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene derivatives with enhanced biological activities.
properties
IUPAC Name |
5-thiophen-2-yl-3,4-dihydro-2H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPHNWWHPFNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279308 | |
Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5424-42-0 | |
Record name | 5424-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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